(Diethoxyphosphoryl)difluoromethylzinc bromide

Organometallic Reagent Stability Difluoromethylphosphonate Synthesis Process Safety

Traditional α,α-difluoromethylene phosphonate nucleophiles such as organolithium or organocadmium reagents pose significant safety, temperature-stability, and regulatory hurdles, limiting their use in ambient-temperature cascade reactions and scalable syntheses. (Diethoxyphosphoryl)difluoromethylzinc bromide (CAS 82845-20-3) directly addresses these constraints by providing a room-temperature-stable, CuBr-tunable organozinc reagent that enables mole-scale preparations without isolation of intermediates. • Enables CuBr-catalyzed allylations, acylations, and cross-couplings at ambient temperature, avoiding thermal decomposition seen with the organolithium analog. • Delivers 50% isolated yield on a 1.0 mol scale for difluorophosphonoacetic acid, replacing the explosive tetrafluoroethylene oxide legacy route (14% yield). • Demonstrates stereo- and regioselective allylic substitution on cyclohex-2-enyl-1-phosphates, providing access to diastereomerically defined nucleotide analogue precursors.

Molecular Formula C5H10BrF2O3PZn
Molecular Weight 332.4 g/mol
CAS No. 82845-20-3
Cat. No. B1611366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Diethoxyphosphoryl)difluoromethylzinc bromide
CAS82845-20-3
Molecular FormulaC5H10BrF2O3PZn
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESCCOP(=O)([C-](F)F)OCC.[Zn+]Br
InChIInChI=1S/C5H10F2O3P.BrH.Zn/c1-3-9-11(8,5(6)7)10-4-2;;/h3-4H2,1-2H3;1H;/q-1;;+2/p-1
InChIKeyFNAQMITXJVEJKK-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes50 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Diethoxyphosphoryl)difluoromethylzinc Bromide: Identity & Class


(Diethoxyphosphoryl)difluoromethylzinc bromide, CAS 82845-20-3, is an organozinc reagent of the general formula (EtO)₂P(O)CF₂ZnBr, routinely supplied as a 0.5 M solution in tetrahydrofuran . It belongs to the class of α,α-difluoromethylene phosphonate nucleophiles, which serve as linchpins for installing the hydrolytically stable CF₂–P(O)(OEt)₂ bioisostere into organic scaffolds . The reagent is prepared in situ by oxidative addition of activated zinc dust to diethyl(bromodifluoromethyl)phosphonate in DMA or monoglyme and is subsequently employed in CuBr-catalyzed allylations, acylations, and cross-couplings without isolation of the organometallic intermediate [1][2].

Nucleophile Class α,α-Difluoromethylene phosphonate nucleophile
Supply Format Solution in THF for direct use
Activation Ambient-stable under CuBr catalysis for coupling reactions

Generic Substitution Gaps for (Diethoxyphosphoryl)difluoromethylzinc Bromide


Although several α,α-difluoromethylene phosphonate nucleophiles exist—including organolithium, organocadmium, and silyl-based variants—they are not interchangeable with the organozinc bromide reagent. The corresponding organolithium reagent, (EtO)₂P(O)CF₂Li, requires strict sub-ambient temperatures to avoid thermal dissociation of the phosphonate anion, precluding its use in ambient-temperature coupling cascades [1]. The organocadmium analog, while room-temperature-stable, presents regulatory and toxicity burdens that complicate procurement and scale-up [2]. Silyl-based alternatives such as trimethylsilyl(difluoromethyl)phosphonate require stoichiometric CuI and CsF activators and deliver lower yields with electron-deficient aryl iodides [3]. The zinc bromide reagent uniquely balances ambient-temperature stability, CuBr-catalyzed activation tunability, and demonstrated scalability to mole-scale preparations—a combination not replicated by any single in-class comparator [1][4].

Organolithium Analog
Requires cryogenic conditions; limits ambient-temperature coupling cascade compatibility.
Organocadmium Analog
Regulatory and toxicity burdens complicate procurement and scale-up.
Silyl-Based Alternatives
Require stoichiometric CuI/CsF; may deliver lower yields with electron-deficient aryl iodides.

(Diethoxyphosphoryl)difluoromethylzinc Bromide: Key Evidence


Thermal Stability Over Organolithium Analog

The organozinc reagent (EtO)₂P(O)CF₂ZnBr is stable at ambient temperature and reacts controllably with electrophiles under CuBr catalysis, whereas the organolithium congener (EtO)₂P(O)CF₂Li must be generated and used at low temperature to prevent thermal dissociation of the phosphonate anion [1]. This is a direct, experimentally verified stability distinction within the same research program at the University of Iowa.

Thermal Stability
Head-to-head
Ambient-stable (rt) vs. Cryogenic (Li reagent)
Supports ambient operation without cryogenic equipment
Qualitative stability distinction; no decomposition half-life data
Organometallic Reagent Stability Difluoromethylphosphonate Synthesis Process Safety

CuBr-Catalyzed vs. Uncatalyzed Allylation

In the seminal Burton and Sprague study, the reaction of (EtO)₂P(O)CF₂ZnBr with allyl chloride under CuBr catalysis gave diethyl 1,1-difluoro-3-butenephosphonate in 87% yield (¹⁹F NMR spectroscopic yield vs. benzotrifluoride internal standard), whereas the uncatalyzed reaction gave only minor conversion after 18 h at room temperature [1]. With crotyl chloride, the CuBr-catalyzed yield reached 76% [1]. Allyl acetate proved unreactive even with CuBr (only 5% yield after 25 h with 10 mol% CuBr), highlighting substrate-dependent selectivity [1].

Catalytic Allylation Yield
Head-to-head
87%
CuBr unlocks high-yield allylation at ambient temperature
Allyl chloride; ¹⁹F NMR yield vs. benzotrifluoride; uncatalyzed: minor conversion
Allylation CuBr Catalysis 1,1-Difluoro-3-alkenephosphonates

Scalable Acylation: Safe vs. Explosive Route

The CuBr-catalyzed acylation of (EtO)₂P(O)CF₂ZnBr with ethyl chloroformate provides ethyl difluoro(diethoxyphosphinyl)acetate in 50% isolated yield after distillation, demonstrated on a 1.0 mol (267 g) scale [1]. This represents a substantial improvement over the legacy route using triethyl phosphite and tetrafluoroethylene oxide, which gave only 14% yield (impure), co-produced toxic diethyl fluorophosphate, and required handling of an explosive reagent [1]. The zinc reagent route was explicitly described as 'safe, facile, easily scaled up.'

Scalable Acylation
Reported
50% vs. 14% isolated yield (1 mol scale)
Reported safe, scalable protocol replaces explosive legacy route
Eliminates tetrafluoroethylene oxide; 1.0 mol scale demonstrated
Acylation Difluorophosphonoacetic Acid Process Scale-Up

CuBr-Mediated Aryl Iodide Cross-Coupling Efficiency

The Yokomatsu group demonstrated that CuBr-mediated coupling of [(diethoxyphosphinyl)difluoromethyl]zinc bromide with aryl iodides provides aryl(difluoromethyl)phosphonates in high yields, enabling a two-step, 42% overall yield synthesis of a diphenyloxyazinone intermediate for PTP1B inhibitor development [1]. The previous route required five steps and delivered only 28% overall yield [1]. Electron-rich aryl iodides gave the corresponding difluoromethylated phosphonates in high yields (3b–e, 3g–i), and the method was compatible with 1- and 2-iodonaphthalene, both giving products in high yields [2].

Aryl Iodide Coupling Method
Reported
2-step, 42% overall yield
Step-economical route for PTP1B inhibitor intermediate synthesis
vs. 5-step, 28% legacy; CuBr/DMA, aryl iodides
Aryl(difluoromethyl)phosphonates Cross-Coupling PTP1B Inhibitor Intermediates

Stereoselective Allylic CF₂P(O)(OEt)₂ Introduction

The zinc reagent BrZnCF₂PO₃Et₂ reacts with highly functionalized cyclohex-2-enyl-1-phosphates in the presence of CuBr in THF to introduce the difluoromethylenephosphonate unit at the allylic position in a stereo- and regioselective manner . This represents a specific synthetic capability not demonstrated for the corresponding organolithium or silyl reagents with cyclic allylic phosphate electrophiles. The organolithium reagent is separately documented for saturated cyclic systems via epoxide ring-opening [1], creating a complementary rather than overlapping reactivity profile.

Stereoselective Allylation
Data to verify
Stereo-/regioselective with cyclic allylic phosphates
Supports cyclic phosphate mimic synthesis; data to verify
Qualitative selectivity; no diastereomeric ratio reported
Stereoselective Synthesis Cyclohexene Derivatives Difluoromethylenephosphonate

Propargylic SN2′ Pathway to Allenic Phosphonates

CuBr-promoted reactions of bromo[(diethoxyphosphoryl)difluoromethyl]zinc reagent with propargylic tosylates and acetates proceed in an SN2′ manner to give allenic (α,α-difluoromethylene)phosphonates in good to excellent yields . Solvent choice was critical: propargyl bromide in THF gave allene 7 in moderate to good yield contaminated by trace acetylene 8; propargyl tosylate 6b in THF produced an allene/acetylene mixture (85:15 ratio), whereas DMF improved the allene/acetylene distribution ratio significantly . This reactivity profile is distinct from the organolithium reagent, which is not reported to engage propargylic electrophiles in a productive SN2′ manifold.

Allenic SN2' Reaction
Data to verify
Allene/acetylene 85:15 (THF), improved in DMF
Unique SN2' access to allenic phosphonates; requires validation
Yields reported good to excellent; exact values not specified
Allenic Phosphonates Propargylic Substrates SN2′ Reaction

Application Scenarios for (Diethoxyphosphoryl)difluoromethylzinc Bromide


Scalable Difluorophosphonoacetic Acid Synthesis for Antivirals

The Burton 1984 protocol using (EtO)₂P(O)CF₂ZnBr with ethyl chloroformate/CuBr delivers 50% isolated yield on a 1.0 mol scale, providing a safe, scalable route to difluorophosphonoacetic acid—a key intermediate for nucleotide analogue antiviral agents [1]. This route replaces the legacy explosive tetrafluoroethylene oxide method (14% yield) and is the preferred procurement choice when both safety and throughput are critical [1].

Aryl(difluoromethyl)phosphonate Libraries for PTP1B Inhibitors

The CuBr-mediated coupling of (EtO)₂P(O)CF₂ZnBr with diverse aryl iodides, as established by Yokomatsu et al., enables rapid construction of aryl(difluoromethyl)phosphonate libraries [1]. The two-step, 42% overall yield for complex intermediates (vs. five steps, 28% legacy) makes this the method of choice for medicinal chemistry groups synthesizing PTP1B inhibitor candidates such as F₂Pmp analogs [1][2].

Stereoselective Cyclic Phosphate Mimics via Allylic Difluoromethylenephosphonate

For programs requiring cyclic nucleotide analogues or phosphorylated cyclohexene-based inhibitors, the zinc reagent's demonstrated stereo- and regioselective allylic substitution on cyclohex-2-enyl-1-phosphates provides access to diastereomerically defined products [1]. The complementary use of the organolithium reagent for saturated epoxide systems and the zinc reagent for allylic systems constitutes a rational reagent selection strategy [2].

Allenic Difluoromethylene Phosphonates as Constrained Phosphate Mimics

The SN2′ reaction of (EtO)₂P(O)CF₂ZnBr with propargylic tosylates and acetates yields allenic difluoromethylene phosphonates in good to excellent yields, with solvent-dependent control of allene/acetylene selectivity [1]. This disconnection is uniquely accessible via the zinc reagent and supports the design of conformationally constrained phosphate bioisosteres for enzyme inhibition studies [1].

Application
Selection Property
Validation Focus
Antiviral nucleotide analogue intermediate
Scalable acylation route
Safety and yield profile review
PTP1B inhibitor library synthesis
Step-economical aryl iodide coupling
Overall yield and step count review
Cyclic phosphate mimic synthesis
Stereoselective allylic substitution
Diastereomeric control with cyclic substrates
Allenic constrained phosphate mimics
Propargylic SN2' reactivity
Allene/acetylene selectivity review
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